3,4-Dimethyldiphenylamine
Overview
Description
3,4-Dimethyldiphenylamine (DMDPA) is an organic compound with the molecular formula C13H15N. It has been used in a variety of scientific research applications, including as a synthetic intermediate, as a catalyst, and in the synthesis of pharmaceuticals. DMDPA has also been found to have biochemical and physiological effects, and has potential applications in lab experiments.
Scientific Research Applications
Photoelectric Materials : Li Xiang-gao (2007) researched the synthesis of a triarylamine compound utilizing 3,5-dimethyldiphenylamine, a closely related compound, for use as a hole transport material in photoelectric devices. The study concluded that the compound exhibits good performance in hole transport, highlighting its potential application in the field of optoelectronics (Li Xiang-gao, 2007).
Optical Nonlinearity Research : M. Zidan, M. Al-Ktaifani, and A. Allahham (2015) investigated the nonlinear optical properties of 3,3′-dimethylbiphenyl 4,4′-diamine, closely related to 3,4-dimethyldiphenylamine. Their findings suggest that such materials could be promising candidates for future optical device applications due to their nonlinear optical absorption and refraction properties (Zidan, Al-Ktaifani, & Allahham, 2015).
Polymer Synthesis : In the field of polymer chemistry, D. Liaw et al. (2002) synthesized a novel triphenylamine-containing diamine monomer using 3,4-dimethylaniline, which is structurally similar to this compound. This research contributed to the development of new polyamides and polyimides with high glass transition temperatures, demonstrating the potential of such compounds in advanced polymer materials (Liaw, Hsu, Chen, & Lin, 2002).
Electrochemical Properties : The electrochemical and optical properties of polymers synthesized from compounds related to this compound, such as 3,3′-, 3,4′-, and 4,4′-dimethyl-2,2′-bithiophenes, were explored by Catia Arbizzani et al. (1992). This research adds to the understanding of how variations in the chemical structure of similar compounds can impact the properties of electrosynthesized polymers, which is essential for the development of electronic materials (Arbizzani, Barbarella, Bongini, Mastragostino, & Zambianchi, 1992).
Biodegradation of Phenolic Mixtures : M. C. Tomei and M. C. Annesini (2008) conducted a study on the biodegradation of phenolic mixtures, including compounds similar to this compound, in a sequencing batch reactor. This research is significant for understanding the environmental impact and degradation processes of phenolic compounds in industrial effluents (Tomei & Annesini, 2008).
Safety and Hazards
Properties
IUPAC Name |
3,4-dimethyl-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-8-9-14(10-12(11)2)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWJKFBBRPYPLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566087 | |
Record name | 3,4-Dimethyl-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17802-36-7 | |
Record name | 3,4-Dimethyl-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethyldiphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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